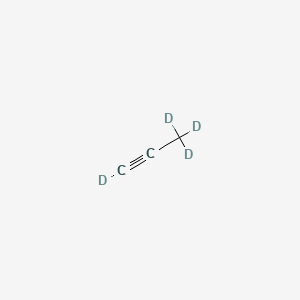

Propyne-d4

Vue d'ensemble

Description

Propyne-d4, also known as deuterated propyne, is a chemical compound with the molecular formula C3D4. It is a deuterated version of propyne, where all hydrogen atoms are replaced by deuterium atoms. This compound is of significant interest in various scientific fields due to its unique isotopic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propyne-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium oxide with calcium carbide to produce deuterated acetylene, which is then converted to this compound. Another method involves the deuteration of propyne using deuterium gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the deuteration of propyne using deuterium gas. The reaction is carried out under controlled conditions to ensure complete deuteration. The process may involve the use of catalysts such as palladium or platinum to facilitate the exchange of hydrogen atoms with deuterium atoms.

Analyse Des Réactions Chimiques

Types of Reactions: Propyne-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce deuterated acetic acid or other deuterated carboxylic acids.

Reduction: Reduction of this compound can yield deuterated alkanes.

Substitution: this compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products:

Oxidation: Deuterated carboxylic acids.

Reduction: Deuterated alkanes.

Substitution: Deuterated halogenated compounds.

Applications De Recherche Scientifique

Chemical Research

Isotopic Tracing in Reaction Mechanisms

Propyne-d4 serves as a valuable tracer in chemical reactions. Its deuterium atoms allow researchers to study reaction mechanisms and kinetics with enhanced precision. For instance, it has been used to investigate the reaction pathways of 1-propynyl radicals with other alkenes and alkynes, providing insights into product branching ratios and reaction dynamics .

Quantum Chemical Calculations

Research involving this compound often employs quantum chemical calculations to predict the behavior of reaction intermediates. A study on the reaction of 1-propynyl radicals with this compound highlighted the formation of specific products through detailed computational modeling, which supports experimental findings .

Biological Applications

Metabolic Studies

In biological research, this compound is utilized to trace metabolic pathways. Its isotopic labeling helps in understanding how deuterated compounds are incorporated into biological systems, allowing for a clearer picture of biochemical reactions and their mechanisms.

Medical Applications

Development of Deuterated Drugs

This compound plays a crucial role in the development of deuterated pharmaceuticals. Deuterated drugs often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts, such as enhanced stability and reduced metabolic rates. This makes this compound a key compound in drug design and development processes .

Industrial Applications

Production of Deuterated Solvents

In the industrial sector, this compound is used in the synthesis of deuterated solvents and other materials. These compounds are essential for various applications, including spectroscopy and analytical chemistry, where deuterium labeling can improve the clarity and accuracy of results .

Case Study 1: Reaction Dynamics of 1-Propynyl Radicals

A detailed investigation into the reaction dynamics involving 1-propynyl radicals and this compound was conducted using photoionization mass spectrometry. The study revealed distinct product ions resulting from hydrogen elimination channels, demonstrating the utility of this compound in elucidating complex reaction mechanisms .

| Reaction | Products Detected | Methodology |

|---|---|---|

| 1-Propynyl Radical + this compound | C₆H₆ (from H loss), C₉H₇D (from CD₃ loss) | Photoionization Mass Spectrometry |

Case Study 2: Metabolic Pathway Tracing

In metabolic studies, researchers utilized this compound to trace the incorporation of deuterium into various biological molecules. This approach allowed for a comprehensive understanding of metabolic pathways and highlighted the advantages of using isotopically labeled compounds in biological research .

| Biological System | Deuterium Incorporation | Significance |

|---|---|---|

| Enzyme Metabolism | Traced using this compound | Enhanced understanding of metabolic pathways |

Mécanisme D'action

The mechanism of action of propyne-d4 involves its interaction with various molecular targets and pathways. Due to the presence of deuterium atoms, this compound exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of chemical reactions and the stability of reaction intermediates. The molecular targets and pathways involved depend on the specific reaction or application in which this compound is used.

Comparaison Avec Des Composés Similaires

Propyne: The non-deuterated version of propyne-d4.

Deuterated Acetylene: Another deuterated compound with similar isotopic properties.

Deuterated Ethylene: A deuterated compound used in similar applications.

Uniqueness: this compound is unique due to its complete deuteration, which provides distinct isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracing of reaction pathways and mechanisms.

Propriétés

IUPAC Name |

1,3,3,3-tetradeuterioprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWATHDPGQKSAR-BMQYTIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C#CC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210002 | |

| Record name | Propyne-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6111-63-3 | |

| Record name | Propyne-d4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyne-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.